tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C12H21BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-bromopropene. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, distillation, and other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces corresponding oxides.
Scientific Research Applications
tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-bromoprop-1-en-1-yl)piperazine-1-carboxylate is unique due to the presence of the bromopropene moiety, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological activities .
Properties
Molecular Formula |
C12H21BrN2O2 |
---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
tert-butyl 4-[(Z)-2-bromoprop-1-enyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H21BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3/b10-9- |
InChI Key |
FNRPOMZTWKLJNB-KTKRTIGZSA-N |
Isomeric SMILES |
C/C(=C/N1CCN(CC1)C(=O)OC(C)(C)C)/Br |
Canonical SMILES |
CC(=CN1CCN(CC1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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